molecular formula C44H88O4 B14482404 Heptadecyl 2,3-bis(dodecyloxy)propanoate CAS No. 64713-56-0

Heptadecyl 2,3-bis(dodecyloxy)propanoate

Cat. No.: B14482404
CAS No.: 64713-56-0
M. Wt: 681.2 g/mol
InChI Key: ODEXHIYXFAYYIR-UHFFFAOYSA-N
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Description

Heptadecyl 2,3-bis(dodecyloxy)propanoate is a complex organic compound with the molecular formula C44H88O4 It is characterized by its long hydrocarbon chains and the presence of ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of heptadecanol with 2,3-bis(dodecyloxy)propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptadecyl 2,3-bis(dodecyloxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Ether derivatives with different alkyl groups.

Scientific Research Applications

Heptadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study ester and ether chemistry.

    Biology: The compound’s long hydrocarbon chains make it useful in studying lipid bilayers and membrane dynamics.

    Industry: Used in the formulation of lubricants, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of heptadecyl 2,3-bis(dodecyloxy)propanoate is largely dependent on its chemical structure. The ester and ether groups can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecyl 2,3-bis(octyloxy)propanoate
  • Heptadecyl 2,3-bis(decyloxy)propanoate
  • Heptadecyl 2,3-bis(tetradecyloxy)propanoate

Uniqueness

Heptadecyl 2,3-bis(dodecyloxy)propanoate is unique due to its specific combination of long hydrocarbon chains and functional groups. This combination imparts distinct physical and chemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

64713-56-0

Molecular Formula

C44H88O4

Molecular Weight

681.2 g/mol

IUPAC Name

heptadecyl 2,3-didodecoxypropanoate

InChI

InChI=1S/C44H88O4/c1-4-7-10-13-16-19-22-23-24-25-26-29-32-35-38-41-48-44(45)43(47-40-37-34-31-28-21-18-15-12-9-6-3)42-46-39-36-33-30-27-20-17-14-11-8-5-2/h43H,4-42H2,1-3H3

InChI Key

ODEXHIYXFAYYIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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